2-Bromo-3,4,5-trifluorophenylisothiocyanate
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Overview
Description
Preparation Methods
The synthesis of 2-Bromo-3,4,5-trifluorophenylisothiocyanate typically involves the reaction of 2-Bromo-3,4,5-trifluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-Bromo-3,4,5-trifluoroaniline
Reagent: Thiophosgene
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Chemical Reactions Analysis
2-Bromo-3,4,5-trifluorophenylisothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines to form thioureas.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and nucleophiles like amines for addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-3,4,5-trifluorophenylisothiocyanate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioureas and other sulfur-containing compounds.
Biology: The compound is used in proteomics research to modify proteins and study their functions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,5-trifluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can react with nucleophiles such as amines, thiols, and hydroxyl groups to form covalent bonds. This reactivity makes it useful for modifying proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-Bromo-3,4,5-trifluorophenylisothiocyanate can be compared with other similar compounds such as:
- 2-Bromo-4,5,6-trifluorophenylisothiocyanate
- 2-Bromo-3,4,5-trifluorophenylamine
- 2-Bromo-3,4,5-trifluorophenylthiourea
These compounds share similar structural features but differ in their reactivity and applications. For example, 2-Bromo-3,4,5-trifluorophenylamine is primarily used as a starting material for the synthesis of other compounds, while 2-Bromo-3,4,5-trifluorophenylthiourea is used in the study of enzyme inhibition .
Properties
Molecular Formula |
C7HBrF3NS |
---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
4-bromo-1,2,3-trifluoro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBrF3NS/c8-5-4(12-2-13)1-3(9)6(10)7(5)11/h1H |
InChI Key |
FCCJBVNBBQITKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)Br)N=C=S |
Origin of Product |
United States |
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